6-fluoro-5-(trifluoromethyl)-1H-pyridin-2-one
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Overview
Description
6-fluoro-5-(trifluoromethyl)-1H-pyridin-2-one is a fluorinated pyridine derivative that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of both fluorine and trifluoromethyl groups in its structure imparts distinct physicochemical characteristics, making it a valuable compound in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the chlorine/fluorine exchange reaction using trichloromethylpyridine as a starting material . This method involves the substitution of chlorine atoms with fluorine atoms under specific reaction conditions.
Industrial Production Methods
Industrial production of 6-fluoro-5-(trifluoromethyl)-1H-pyridin-2-one often employs large-scale chemical processes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-5-(trifluoromethyl)-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-fluoro-5-(trifluoromethyl)-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 6-fluoro-5-(trifluoromethyl)-1H-pyridin-2-one exerts its effects involves interactions with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, influencing various biochemical pathways . These interactions can lead to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A key intermediate for the synthesis of fluazifop.
2,3-dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate for crop-protection products.
Uniqueness
6-fluoro-5-(trifluoromethyl)-1H-pyridin-2-one is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
6-fluoro-5-(trifluoromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO/c7-5-3(6(8,9)10)1-2-4(12)11-5/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJWZLLXORIIKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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